N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Overview
Description
N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diaminoketone or a similar compound. This step often requires specific reaction conditions, such as the use of a strong base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide) at elevated temperatures.
Functionalization: The spirocyclic core is then functionalized by introducing the 2,4-dimethylphenyl and 4-methylbenzenesulfonyl groups. This can be achieved through nucleophilic substitution reactions, where the spirocyclic core reacts with suitable electrophiles (e.g., 2,4-dimethylphenyl chloride and 4-methylbenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides, sulfonates, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halides, sulfonates, amines; presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It may exhibit biological activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Pharmaceuticals: The compound can be used as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Materials Science: The compound’s spirocyclic structure and functional groups may impart unique properties to materials, making it useful for the development of advanced materials such as polymers, coatings, and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: The compound may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes, leading to the inhibition of microbial growth.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide can be compared with other similar compounds, such as:
Spirocyclic Compounds: Compounds with similar spirocyclic structures may exhibit comparable chemical properties and biological activities. Examples include spirooxindoles and spirocyclic lactams.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups may share similar reactivity and potential applications. Examples include sulfonamides and sulfonylureas.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-17-4-7-20(8-5-17)33(30,31)27-14-15-32-24(27)10-12-26(13-11-24)23(29)22(28)25-21-9-6-18(2)16-19(21)3/h4-9,16H,10-15H2,1-3H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUISXLMWZOEID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NC4=C(C=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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